
(1-Benzylpiperidin-4-yl)urea
Overview
Description
“(1-Benzylpiperidin-4-yl)urea” is an organic molecule with the CAS Number: 61220-35-7 . It has a molecular weight of 233.31 and its IUPAC name is N-(1-benzyl-4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) . This indicates that the molecule consists of 13 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 233.31 .Scientific Research Applications
Target-Oriented Inhibitors : Compounds similar to (1-Benzylpiperidin-4-yl)urea have been synthesized and evaluated for their inhibitory activity. For instance, ureas related to this compound have been characterized by their inhibitory activity in the range of 0.5—4.0 nmol L–1, showcasing their potential as target-oriented inhibitors of epoxide hydrolase sEH (Butov, Burmistrov, & Danilov, 2017).
Molecular Interactions : Studies on the association of ureas with compounds like 2-amino-1,8-naphthyridines and benzoates have been conducted. This research contributes to understanding the substituent effect on complexation and the crucial role of intramolecular hydrogen bonds in urea derivatives (Ośmiałowski et al., 2013).
Synthesis and Biochemical Evaluation : Various urea compounds, including those structurally related to this compound, have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. These studies help in optimizing pharmacophores and understanding the interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Pharmacokinetic Parameters : Research has been conducted on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, focusing on their structure-activity relationships and pharmacokinetic parameters. These studies provide valuable insights into the oral administration and bioavailability of such compounds (Rose et al., 2010).
Antihypertensive Applications : Certain 1-aralkyl-4-ureidopiperidines, structurally related to this compound, have been synthesized and identified as potent antihypertensive agents. This research contributes to the understanding of the medicinal potential of such compounds in treating hypertension (Archibald et al., 1980).
Metabolism Studies : The metabolism of potent soluble epoxide hydrolase (sEH) inhibitors like TPPU, a compound structurally similar to this compound, has been studied. These investigations are crucial for understanding the safety and effectiveness of such compounds (Wan et al., 2019).
Chemical Synthesis and Structure Studies : Research has also focused on the synthesis of new representatives of geminal systems and their structural analysis. Such studies are fundamental to understanding the chemical properties and potential applications of ureas (Shtamburg et al., 2012).
Substitutes of Hazardous Chemicals : Efforts have been made to design safer and non-hazardous substitutes for toxic chemicals, using ureas as key components. These studies contribute to the development of greener chemical processes (Sa̧czewski et al., 2006).
Molecular Devices and Complexation Studies : Ureas have been involved in the study of cyclodextrin complexation and the self-assembly of molecular devices, showcasing their potential in molecular engineering and design (Lock et al., 2004).
Safety and Hazards
“(1-Benzylpiperidin-4-yl)urea” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, including “(1-Benzylpiperidin-4-yl)urea”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include (1-benzylpiperidin-4-yl)urea, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets depending on their specific therapeutic applications .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways depending on their specific therapeutic applications .
Pharmacokinetics
A study on a series of novel piperidin-4-ol derivatives, which include this compound, revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors .
Result of Action
Piperidine derivatives have been shown to have various effects at the molecular and cellular level depending on their specific therapeutic applications .
Biochemical Analysis
Biochemical Properties
(1-Benzylpiperidin-4-yl)urea plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of MAO activity, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, this compound has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This interaction can result in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.
Cellular Effects
This compound has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By interacting with these receptors, this compound can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the compound has been found to impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, leading to their inhibition . This inhibition results in altered levels of neurotransmitters and other signaling molecules, which can have downstream effects on cellular functions and processes. Additionally, this compound has been shown to interact with ion channels and transporters, further influencing cellular signaling and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression, leading to prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been found to be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression . Additionally, this compound has been found to associate with mitochondria, potentially influencing mitochondrial function and energy metabolism .
properties
IUPAC Name |
(1-benzylpiperidin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDDXCCTAQTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574610 | |
| Record name | N-(1-Benzylpiperidin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61220-35-7 | |
| Record name | N-(1-Benzylpiperidin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



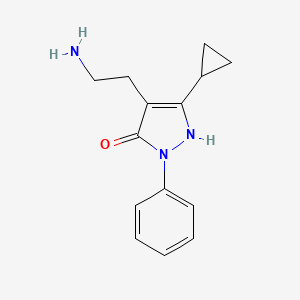

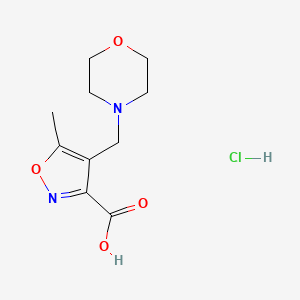
![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)


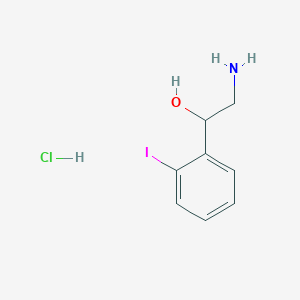

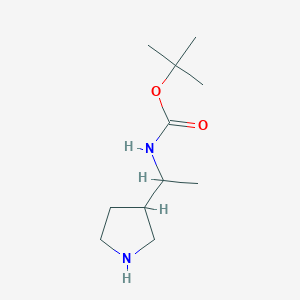
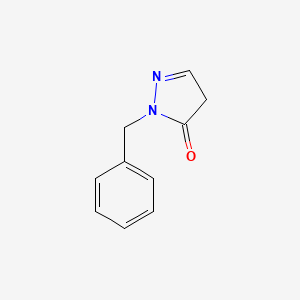
![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)


